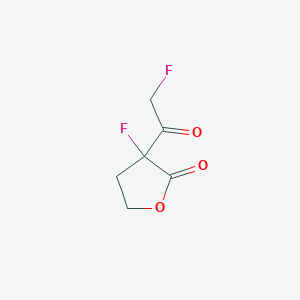
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, also known as FOA, is a widely used chemical compound in scientific research. FOA is a fluorinated analog of uracil, which is a pyrimidine base that is a fundamental component of RNA and DNA. FOA has a unique structure that makes it an ideal tool for studying various biological processes.
Mecanismo De Acción
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of pyrimidine nucleotides, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been shown to have a selective toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has also been shown to have anti-proliferative effects on cancer cells by inhibiting the biosynthesis of pyrimidine nucleotides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one in lab experiments is its selectivity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene, which can be useful in studying the role of specific genes in various biological processes. However, one of the limitations of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is its toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can induce a lethal effect in cells that express the gene, which can limit the duration of experiments.
Direcciones Futuras
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has a wide range of potential applications in scientific research. One potential future direction is the development of new methods for delivering 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one to specific tissues or organs. Another potential future direction is the development of new derivatives of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one that have improved selectivity and potency. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has the potential to be a valuable tool in studying various biological processes, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can be synthesized through a multistep process that involves the reaction of uracil with fluorine gas. The first step involves the fluorination of uracil with hydrogen fluoride to produce 5-fluorouracil. The second step involves the acetylation of 5-fluorouracil with acetic anhydride to produce 5-fluoro-2,4(1H,3H)-pyrimidinedione. The final step involves the cyclization of 5-fluoro-2,4(1H,3H)-pyrimidinedione with acetyl fluoride to produce 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one.
Aplicaciones Científicas De Investigación
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is in the study of gene expression. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is used to select for cells that express a specific gene of interest by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is also used to study the role of specific genes in various biological processes, such as cell cycle regulation, DNA repair, and apoptosis.
Propiedades
Número CAS |
170283-36-0 |
|---|---|
Nombre del producto |
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one |
Fórmula molecular |
C6H6F2O3 |
Peso molecular |
164.11 g/mol |
Nombre IUPAC |
3-fluoro-3-(2-fluoroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2 |
Clave InChI |
ZWYUCCNGXDPHDX-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1(C(=O)CF)F |
SMILES canónico |
C1COC(=O)C1(C(=O)CF)F |
Sinónimos |
2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



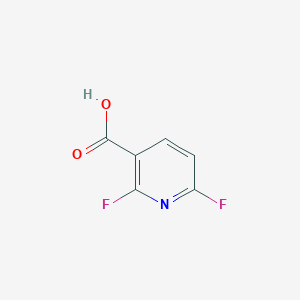
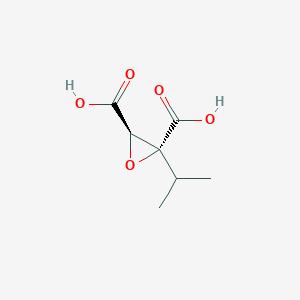
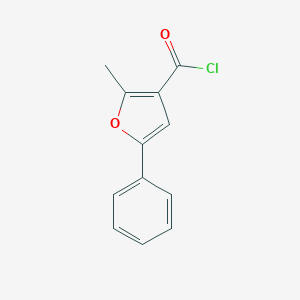
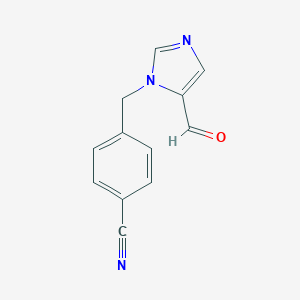
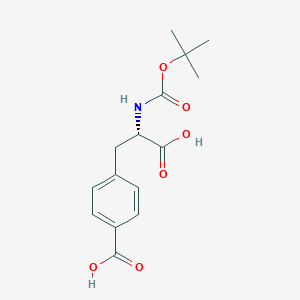
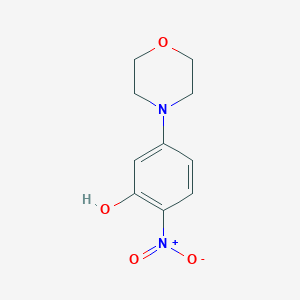
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
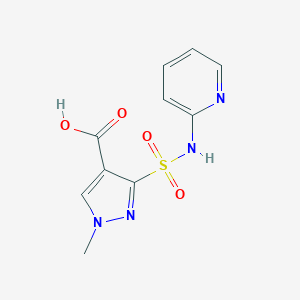
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
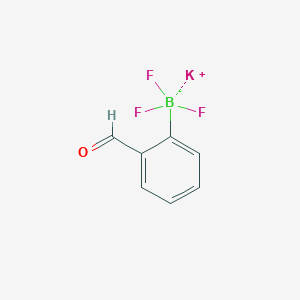
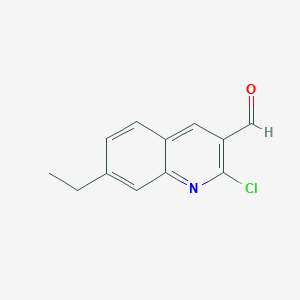
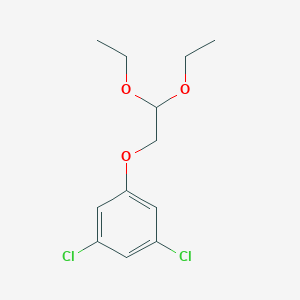
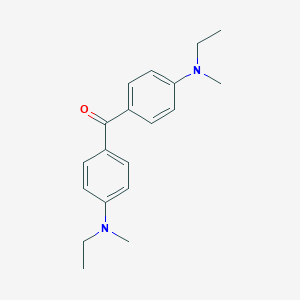
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)